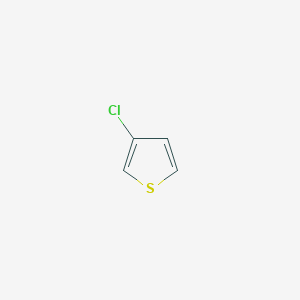

3-Chlorothiophene

Overview

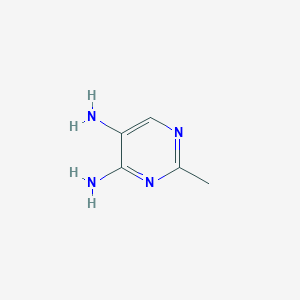

Description

3-Chlorothiophene (3CT) is an organosulfur compound with the molecular formula C4H3ClS. It is a colorless solid with a pungent odor, and is a member of the thiophene family. 3CT is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also an important building block for the synthesis of heterocyclic compounds.

Scientific Research Applications

Electrochemical Polymerization and Film Properties

- 3-Chlorothiophene (CT) has been utilized in electrochemical polymerization processes. In a study by Xu et al. (2003), CT was electrochemically polymerized in mixed electrolytes, resulting in poly(this compound) (PCT) films. These films exhibited conductivities of 0.1–2 S cm−1 and were examined for their structure, morphology, and electrochemical behavior (Xu et al., 2003).

Reaction with Active Aromatic Compounds

- A novel Friedel-Crafts type reaction involving 2-chlorothiophene with various active aromatic compounds was studied by Sone et al. (1986). This reaction yielded 2-arylthiophenes and 5-chloro-2,2′-bithienyl as main products, indicating a potential route for synthesizing diverse chlorothiophene derivatives (Sone et al., 1986).

Protonation Studies Using NMR

- Yamashita et al. (1984) applied the STO-3G method to study the protonation of thiophene and chlorothiophenes. The study’s findings, which were consistent with experimental results from 1H NMR spectral data, provided insights into the structural and electronic effects of chloro substituents in chlorothiophenes (Yamashita et al., 1984).

Adsorption Structure on Surfaces

- Milligan et al. (1999) investigated the adsorption structure of this compound on Cu(111) using NIXSW and NEXAFS spectroscopy. This study provided insights into how this compound bonds and its orientation when adsorbed on copper surfaces, which is crucial for understanding surface chemistry involving chlorothiophenes (Milligan et al., 1999).

Electrochromic Device Applications

- Aradilla et al. (2012) explored the use of poly(this compound) in electrochromic devices. They examined the influence of polymerization conditions on the physical and electrochemical properties of the resulting films, indicating its potential in stable electrochromic devices (Aradilla et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Chlorothiophene, a thiophene-based compound, primarily targets the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

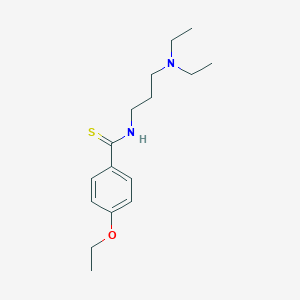

Mode of Action

The interaction of this compound with COX and LOX enzymes results in their inhibition . This inhibition disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted for their importance in this anti-inflammatory activity and biological target recognition .

Biochemical Pathways

The inhibition of COX and LOX enzymes by this compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in various physiological processes, including inflammation . By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators .

Result of Action

The primary result of this compound’s action is the reduction of inflammation due to the inhibition of COX and LOX enzymes . This leads to a decrease in the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .

Biochemical Analysis

Biochemical Properties

3-Chlorothiophene has been found to interact with various biomolecules in biochemical reactions. Theoretical studies have shown that the double bonds in this compound are more delocalized, making it a good candidate for the synthesis of conducting polymers

Molecular Mechanism

It’s known that the compound has a delocalized electron system, which allows it to participate in π-π stacking interactions with other aromatic compounds This property could potentially influence its interactions with biomolecules

properties

IUPAC Name |

3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBJDMPBDURTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-69-7 | |

| Record name | Thiophene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20169325 | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17249-80-8 | |

| Record name | 3-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

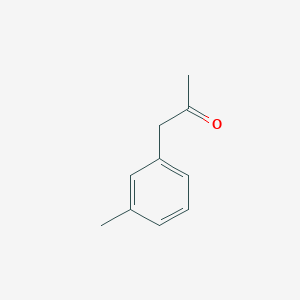

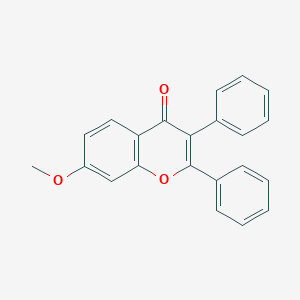

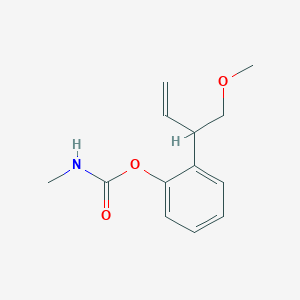

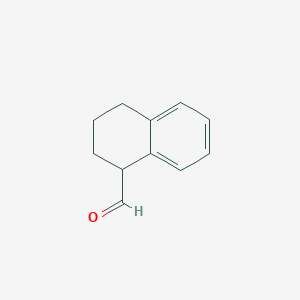

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-chlorothiophene?

A1: The molecular formula of this compound is C4H3ClS, and its molecular weight is 118.59 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research has explored various spectroscopic properties of this compound, including:

- Raman Spectroscopy: Used to study structural changes in poly(this compound) films during heating. []

- Nuclear Quadrupole Resonance (NQR): 35Cl NQR studies have been conducted on glassy crystal this compound. []

- Microwave Spectroscopy: Provides information about the molecule's rotational transitions and structure. []

- Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding of this compound. []

- UV-Vis Spectroscopy: Employed to study the electronic transitions and band gap energy of this compound-containing polymers. [, ]

Q3: What is the significance of this compound in material science?

A3: this compound serves as a crucial monomer for synthesizing poly(this compound) (PCT), a conducting polymer with various applications. [, , , , ]

Q4: How does the polymerization potential affect the properties of poly(this compound) films?

A4: Studies reveal that the potential applied during anodic polymerization significantly influences the physical and electrochemical characteristics of PCT films, including thickness, roughness, electroactivity, doping level, and specific capacitance. []

Q5: What color changes are observed in poly(this compound) upon oxidation and reduction?

A5: Poly(this compound) exhibits distinct color changes upon oxidation and reduction, transitioning between blue (oxidized) and Bordeaux red (reduced). The color intensity is influenced by the polymerization potential. []

Q6: What makes poly(this compound) suitable for electrochromic devices?

A6: Poly(this compound) demonstrates excellent redox stability, making it a promising candidate for electrochromic devices. It shows remarkable stability even after numerous oxidation-reduction cycles. []

Q7: Can this compound be used in ionic liquids for material synthesis?

A7: Yes, researchers have successfully electrodeposited poly(this compound) films onto various surfaces, such as WO3 and nanoporous TiO2, using ionic liquids. This highlights the versatility of this compound in material synthesis and modification. [, ]

Q8: How does this compound react with transition metal complexes?

A8: Studies show that this compound reacts with transition metal complexes like [M(PEt3)3] (M = Pt, Pd, Ni), leading to the formation of thiaplatinacycles through C-S bond activation. These thiaplatinacycles exhibit potential as intermediates in hydrodesulfurization (HDS) reactions. []

Q9: Have computational methods been employed to study this compound and its derivatives?

A9: Yes, computational chemistry plays a vital role in understanding this compound.

- Quantum mechanical calculations: These calculations are used to study the electronic properties, conformational preferences, and reactivity of this compound and its polymers. [, , ]

- QSAR models: Relationships between the structure of this compound derivatives and their reactivity towards the NO3 radical have been investigated. []

Q10: How do substituents influence the reactivity of thiophenes, including this compound?

A10: Research suggests a correlation between the rate constants of thiophene reactions with the NO3 radical and their ionization potentials (related to EHOMO). This indicates that electron-donating or withdrawing substituents on the thiophene ring can impact its reactivity. []

Q11: How does the halogen atom impact the properties of poly(3-halidethiophene)s?

A11: Studies comparing poly(this compound) with other poly(3-halidethiophene)s (halogen = F, Br) reveal that the size of the halogen atom significantly influences the polymer's properties. The halogen's electronegativity also subtly affects the ionization potential and the lowest π-π* transition energy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.